
(S)-Efavirenz-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Efavirenz-13C6 is a labeled compound of Efavirenz, an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. The compound is isotopically labeled with carbon-13, which makes it useful in various scientific studies, including pharmacokinetic and metabolic research. The (S)-enantiomer of Efavirenz is known for its specific activity and effectiveness in inhibiting the reverse transcriptase enzyme of HIV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Efavirenz-13C6 involves several steps, starting from commercially available starting materials. The key steps include the introduction of the carbon-13 isotope and the formation of the (S)-enantiomer. The synthetic route typically involves:
Introduction of Carbon-13 Isotope: This can be achieved through the use of carbon-13 labeled reagents in the synthesis process.
Formation of (S)-Enantiomer: This step involves the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up the Synthesis: Using larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Ensuring that the reactions are efficient and yield high purity products.
Purification and Isolation: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Efavirenz-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(S)-Efavirenz-13C6 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.
Metabolic Research: Helps in identifying and quantifying the metabolites of Efavirenz.
Drug Interaction Studies: Used to study the interactions of Efavirenz with other drugs.
Biological Research: Helps in understanding the mechanism of action of Efavirenz at the molecular level.
Industrial Applications: Used in the development and optimization of antiretroviral therapies.
Wirkmechanismus
(S)-Efavirenz-13C6 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition blocks the replication of the virus, reducing the viral load in the patient’s body. The molecular targets include the reverse transcriptase enzyme and the pathways involved in viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: The non-labeled version of (S)-Efavirenz-13C6.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Delavirdine: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research. The (S)-enantiomer also provides specific activity and effectiveness in inhibiting the reverse transcriptase enzyme, making it a valuable tool in the study of HIV treatment and drug development.
Eigenschaften
Molekularformel |
C14H9ClF3NO2 |
|---|---|
Molekulargewicht |
321.63 g/mol |
IUPAC-Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1 |
InChI-Schlüssel |
XPOQHMRABVBWPR-VLYMYCQESA-N |
Isomerische SMILES |
C1CC1C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
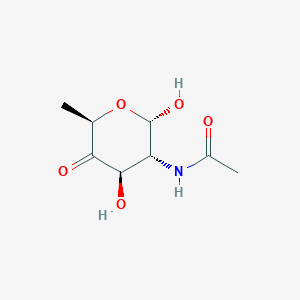
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)
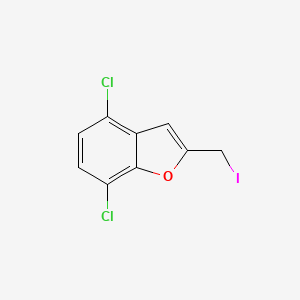
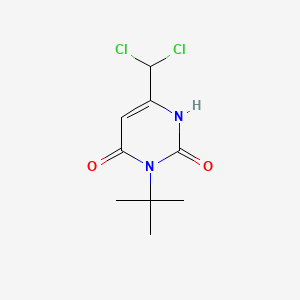
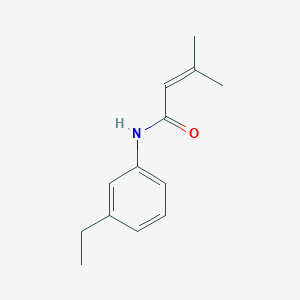

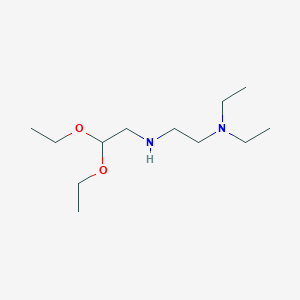
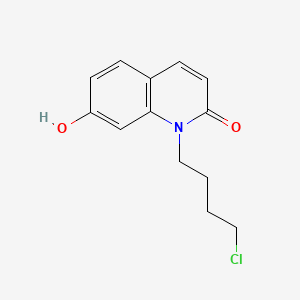
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

